molecular formula C20H18FNO B5067680 (2-fluorobenzyl)(4-methoxy-3-biphenylyl)amine

(2-fluorobenzyl)(4-methoxy-3-biphenylyl)amine

Cat. No. B5067680
M. Wt: 307.4 g/mol
InChI Key: RHYMJUMVYZJRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2-fluorobenzyl)(4-methoxy-3-biphenylyl)amine” is an organic compound containing a fluorobenzyl group, a methoxy group, and a biphenylyl group attached to an amine. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorobenzyl, methoxy, and biphenylyl groups would likely influence its overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group could participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions. The fluorobenzyl and methoxy groups could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atom could influence its polarity and hydrogen bonding capabilities .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “(2-fluorobenzyl)(4-methoxy-3-biphenylyl)amine” would require appropriate safety precautions. It’s important to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methoxy-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO/c1-23-20-12-11-16(15-7-3-2-4-8-15)13-19(20)22-14-17-9-5-6-10-18(17)21/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYMJUMVYZJRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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